molecular formula C8H12N2O3S2 B2769704 N-{2-[(2-thienylsulfonyl)amino]ethyl}acetamide CAS No. 440639-50-9

N-{2-[(2-thienylsulfonyl)amino]ethyl}acetamide

Cat. No. B2769704
CAS RN: 440639-50-9
M. Wt: 248.32
InChI Key: GSMKKNPLZFZVJM-UHFFFAOYSA-N
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Description

N-{2-[(2-Thienylsulfonyl)amino]ethyl}acetamide is a chemical compound with the molecular formula C8H12N2O3S2 . It is widely used in scientific research due to its versatile nature, which allows for various applications, including drug discovery, organic synthesis, and material science analysis.


Molecular Structure Analysis

The molecular structure of N-{2-[(2-Thienylsulfonyl)amino]ethyl}acetamide consists of a thienylsulfonyl group attached to an aminoethylacetamide group . The molecular weight of this compound is approximately 248.322 Da .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. Researchers explore modifications of the thiophene scaffold to create novel drugs with diverse effects. Notably, some thiophene-based drugs exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities .

Organic Semiconductors and Electronics

Thiophene compounds play a crucial role in organic electronics. They are utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The π-conjugated structure of thiophenes allows for efficient charge transport, making them valuable components in electronic devices .

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion makes them relevant in various sectors, including materials science and engineering .

Pharmacological Properties

Several thiophene-containing molecules exhibit pharmacological effects. For instance:

Synthetic Strategies

Various synthetic methods lead to thiophene derivatives. Notable approaches include:

Fungicidal Activity

Recent research has explored N-(thiophen-2-yl) nicotinamide derivatives for their fungicidal properties. These compounds are designed by splicing nitrogen-containing heterocycles (nicotinic acid) with sulfur-containing thiophenes .

properties

IUPAC Name

N-[2-(thiophen-2-ylsulfonylamino)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S2/c1-7(11)9-4-5-10-15(12,13)8-3-2-6-14-8/h2-3,6,10H,4-5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMKKNPLZFZVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNS(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-thienylsulfonyl)amino]ethyl}acetamide

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